molecular formula C11H17NO3S B5288207 N-(3-methoxyphenyl)butane-1-sulfonamide

N-(3-methoxyphenyl)butane-1-sulfonamide

Cat. No.: B5288207
M. Wt: 243.32 g/mol
InChI Key: HSNWPSMLBDWEER-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)butane-1-sulfonamide is a sulfonamide derivative characterized by a butane sulfonamide backbone and a 3-methoxyphenyl substituent. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and receptor antagonism properties . The methoxy group at the phenyl ring’s 3-position likely influences electronic properties (e.g., electron-donating effects) and steric interactions, impacting binding affinity and solubility.

Properties

IUPAC Name

N-(3-methoxyphenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-3-4-8-16(13,14)12-10-6-5-7-11(9-10)15-2/h5-7,9,12H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNWPSMLBDWEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)butane-1-sulfonamide typically involves the reaction of 3-methoxyaniline with butane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methoxyaniline+butane-1-sulfonyl chlorideThis compound+HCl\text{3-methoxyaniline} + \text{butane-1-sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-methoxyaniline+butane-1-sulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

N-(3-methoxyphenyl)butane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(3-methoxyphenyl)butane-1-sulfonamide with key analogs, focusing on substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Weight Biological Activity/Application Key Findings
This compound 3-Methoxyphenyl, butane sulfonamide 257.33 g/mol Not explicitly reported Base structure for analogs; methoxy group may enhance solubility .
N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide 3-Amino-4-chlorophenyl, butane sulfonamide 292.78 g/mol Potential therapeutic agent (unspecified) Chlorine substituent increases electronegativity; amino group enables derivatization .
N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide Trifluorobutane sulfonamide, cyano-trifluoromethylphenoxy phenyl 494.33 g/mol Peripheral activity optimization Trifluoromethyl groups enhance lipophilicity and metabolic stability .
N-(3-Chlorophenyl)-3-methoxybenzenesulfonamide 3-Chlorophenyl, 3-methoxybenzenesulfonamide 297.76 g/mol Not explicitly reported Chlorine and methoxy groups create a balance of electronic effects .
N-(3-Acetylphenyl)-4-methoxybenzene-1-sulfonamide 3-Acetylphenyl, 4-methoxybenzenesulfonamide 305.35 g/mol Not explicitly reported Acetyl group may improve membrane permeability or metabolic stability .
8J (Quaternary ammonium derivative) N-(3-(dimethylamino)propyl)butane-1-sulfonamide + benzophenone moiety ~580 g/mol (est.) Antimicrobial Quaternary ammonium group confers self-assembling antimicrobial properties .

Structural and Functional Insights

  • Substituent Effects :

    • Methoxy Groups : Present in the parent compound and analogs (e.g., ), methoxy groups enhance solubility via hydrogen bonding while moderately increasing steric bulk.
    • Halogenation : Chlorine (e.g., ) or trifluoromethyl groups (e.g., ) improve binding affinity to hydrophobic targets (e.g., receptors) and metabolic stability.
    • Quaternary Ammonium Modifications : Derivatives like 8J () demonstrate how alkylation of the sulfonamide nitrogen introduces cationic charges, enabling antimicrobial activity through membrane disruption.
  • Pharmacological Potential: The trifluorobutane analog () exemplifies strategies to optimize peripheral activity, likely by reducing central nervous system penetration. Antimicrobial quaternary ammonium derivatives () highlight the versatility of sulfonamide scaffolds in drug design.

Q & A

Q. How can contradictory data on N-(3-methoxyphenyl)butane-1-sulfonamide’s bioactivity be systematically addressed?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell passage number, serum batch). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Meta-analysis of published data identifies confounding variables (e.g., impurity profiles, solvent effects) .

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